molecular formula C5H8O B1216878 4-Penten-2-one CAS No. 13891-87-7

4-Penten-2-one

Cat. No. B1216878
CAS RN: 13891-87-7
M. Wt: 84.12 g/mol
InChI Key: PNJWIWWMYCMZRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Direct synthesis of derivatives and structural analogs of 4-penten-2-one has been developed through various methods. A notable example includes the transformation of 4-pentenylsulfonamides and 4-pentenylalcohols into 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed aminooxygenation and dioxygenation, where molecular oxygen serves as both oxidant and oxygen source (Wdowik & Chemler, 2017).

Molecular Structure Analysis

The molecular structure of 4-penten-2-one derivatives has been extensively analyzed using various spectroscopic and computational methods. For example, the molecular structure, intramolecular hydrogen bond, and vibrational frequencies of 4-methylamino-3-penten-2-one have been investigated through density functional theory (DFT) calculations and spectroscopic techniques, highlighting a strong intramolecular hydrogen bond (Raissi, Moshfeghi, & Farzad, 2005).

Chemical Reactions and Properties

4-Penten-2-one undergoes various chemical reactions, including photoisomerization, which has been studied by low-temperature matrix-isolation infrared spectroscopy. This research has shown that 4-penten-2-one can produce different isomers upon UV irradiation, demonstrating the compound's reactive versatility (Yaehata, Nagaya, Kudoh, & Nakata, 2006).

Physical Properties Analysis

Investigations into the physical properties of 4-penten-2-one and its derivatives focus on aspects like crystallinity, conformation, and molecular dynamics. Studies have shown the effects of substitutions and molecular conformation on the physical properties of 4-penten-2-one derivatives, providing insights into their behavior under different conditions (Soltani-Ghoshkhaneh et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-penten-2-one, such as reactivity and interaction with other compounds, have been the subject of detailed studies. For example, the isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has been explored to understand the molecular structure's impact on stability and reactivity (Karinen, Lylykangas, & Krause, 2001).

Scientific Research Applications

Electronic Structure and Spectroscopic Studies

4-Penten-2-one and its derivatives have been a subject of extensive research in electronic structure and spectroscopic studies. For instance, Arjunan et al. (2012) conducted comprehensive theoretical and experimental studies on 4-methyl-3-penten-2-one, analyzing its molecular electrostatic surface potential, electron density distribution, and UV–Visible spectrum. This study contributes to understanding the electronic properties of such compounds (Arjunan et al., 2012).

Photoisomerization Mechanisms

The photoisomerization mechanism of derivatives of 4-penten-2-one has been explored in detail. Yaehata et al. (2006) studied 4-amino-3-penten-2-one, revealing insights into its behavior under UV irradiation and the resulting isomerization processes, which are crucial for understanding chemical reactions under light exposure (Yaehata et al., 2006).

Vibrational Spectroscopy and Molecular Structure

Tayyari et al. (2002) focused on the vibrational spectroscopy of 4-amino-3-penten-2-one, contributing to the understanding of its molecular structure and the strength of its intramolecular hydrogen bonds. Such studies are vital in elucidating the structural aspects of organic compounds (Tayyari et al., 2002).

Polymerization Applications

Research by Gao et al. (2011) on the polymerization of branched α-olefin, 4-methyl-1-pentene, highlights the use of 4-penten-2-one derivatives in polymer science. Their study sheds light on the influence of catalyst structure and polymerization parameters on the properties of the resulting polymers (Gao et al., 2011).

Kinetic Modeling Studies

Dong et al. (2021) conducted a detailed study on 1- and 2-pentene, which are components in gasoline, to understand their fuel chemistry better. Such studies are significant for developing and validating chemical kinetic models in the context of fuel applications (Dong et al., 2021).

Safety And Hazards

4-Penten-2-one is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is advised to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved discuss various aspects of 4-Penten-2-one, including its synthesis , molecular structure , chemical reactions , and safety data . These papers provide valuable insights into the properties and applications of 4-Penten-2-one.

properties

IUPAC Name

pent-4-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJWIWWMYCMZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160840
Record name 4-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Penten-2-one

CAS RN

13891-87-7
Record name 4-Penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13891-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013891877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CUM84CQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Penten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
503
Citations
DS Noyce, M Evett - The Journal of Organic Chemistry, 1972 - ACS Publications
… We describe here the results obtained for the acidcatalyzed isomerizations of 4-methyl-4-penten-2-one and 2-cyclohexen-l-yl methyl ketone. In both cases the rate of appearance of the …
Number of citations: 19 pubs.acs.org
JP Alber, MJ DeGrand, DM Cermak - Journal of Chemical …, 2011 - ACS Publications
… The multistep synthesis of 5,5-diphenyl-4-penten-2-one from ethyl levulinate includes these … to provide 5,5-diphenyl-4-penten-2-one. Students characterize their products at each stage …
Number of citations: 12 pubs.acs.org
O Tsuge, A Inaba - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… of two tautomers, 3-penten-2-one and 4-penten-2-one, the ratio depending on the solvent. … that the adducts III exist as a mixture of two tautomers, 3-penten-2-one and 4-penten-2-one. …
Number of citations: 17 www.journal.csj.jp
A Takeda, S Tsuboi, T Moriwake… - Bulletin of the Chemical …, 1972 - journal.csj.jp
… The stereoselective synthesis of dlerythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol (8a-I) was achieved by using 3,5,5-trichloro-4-penten-2-one (3) as the starting material in place of 1. d-…
Number of citations: 15 www.journal.csj.jp
GJ Hans, G Penn, PC Fünfschilling, A Baiker - Studies in Surface Science …, 1991 - Elsevier
… A technical process for the production of 4-methyl4-penten-2.3-dione from 3-hydroxy-4-methyl-4-penten-2-one consisting of alternate reaction and subsequent regeneration cycles …
Number of citations: 0 www.sciencedirect.com
JP Hagen - Journal of Chemical Education, 2011 - ACS Publications
… A useful elaboration might be to divide each group and prepare 4,4-diphenyl-3-buten-2-one and 5,5-diphenyl-4-penten-2-one. Such an approach would stimulate a good discussion. …
Number of citations: 1 pubs.acs.org
S Kajikawa, H Nishino, K Kurosawa - Tetrahedron Letters, 2001 - Elsevier
… dichloromethane (20×3 mL), giving 5,5-diphenyl-4-penten-2-one (3a: R 1 =R 2 =Ph) 7 in 94% … A similar reaction of 1b (R 1 =R 2 =4-Cl-C 6 H 4 ) gave the corresponding 4-penten-2-one …
Number of citations: 22 www.sciencedirect.com
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 1997 - ACS Publications
… CGC analyses showed the sample of mesityl oxide (ie, 4-methyl-3-penten-2-one) contained approximately 16% of isomesityl oxide (4-methyl-4-penten-2-one). The samples of acetic …
Number of citations: 63 pubs.acs.org
FH Stross, JM Monger, HV Finch - Journal of the American …, 1947 - ACS Publications
… Experimental Purification of 4-Methyl-4-penten-2-one.—It has been found in these laboratories thatthe rate of isomerization is increased by addition of hydrogen ion or alkali. This …
Number of citations: 52 pubs.acs.org
SG Toske, JB McConnell, JL Brown… - Drug Testing and …, 2017 - Wiley Online Library
… It was determined that this impurity was produced via reductive amination of trans-4-methyl-5-phenyl-4-penten-2-one (4), which was one of a cluster of related ketones generated during …

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